molecular formula C9H13N3 B13002829 N3-(Cyclopropylmethyl)pyridine-2,3-diamine

N3-(Cyclopropylmethyl)pyridine-2,3-diamine

Katalognummer: B13002829
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: RRKJNPNOFKLOCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N3-(Cyclopropylmethyl)pyridine-2,3-diamine typically involves the reaction of pyridine derivatives with cyclopropylmethylamine under controlled conditions. One common method includes the use of dinitrogen pentoxide (N2O5) in an organic solvent to nitrate pyridine, followed by reduction and substitution reactions to introduce the cyclopropylmethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N3-(Cyclopropylmethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N3-(Cyclopropylmethyl)pyridine-2,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials .

Wirkmechanismus

The mechanism of action of N3-(Cyclopropylmethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N3-(Cyclopropylmethyl)pyridine-2,3-diamine: Characterized by the presence of a cyclopropylmethyl group.

    N3-(Cyclopropylmethyl)pyridine-2,4-diamine: Similar structure but with amino groups at different positions.

    N3-(Cyclopropylmethyl)pyridine-3,4-diamine: Another isomer with different substitution patterns

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H13N3

Molekulargewicht

163.22 g/mol

IUPAC-Name

3-N-(cyclopropylmethyl)pyridine-2,3-diamine

InChI

InChI=1S/C9H13N3/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7,12H,3-4,6H2,(H2,10,11)

InChI-Schlüssel

RRKJNPNOFKLOCH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CNC2=C(N=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.